(4-(Difluoromethoxy)-3-fluorophenyl)methanol
Overview
Description
(4-(Difluoromethoxy)-3-fluorophenyl)methanol is an organic compound characterized by the presence of a difluoromethoxy group and a fluorine atom attached to a phenyl ring, with a methanol group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Difluoromethoxy)-3-fluorophenyl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative, such as 4-hydroxy-3-fluorobenzaldehyde.
Difluoromethoxylation: The phenol derivative undergoes a difluoromethoxylation reaction using difluoromethyl ether in the presence of a base, such as potassium carbonate, to introduce the difluoromethoxy group.
Reduction: The resulting intermediate is then reduced using a reducing agent, such as sodium borohydride, to convert the aldehyde group to a methanol group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, lithium aluminum hydride can reduce it to a corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of (4-(Difluoromethoxy)-3-fluorophenyl)carboxylic acid.
Reduction: Formation of (4-(Difluoromethoxy)-3-fluorophenyl)methane.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(4-(Difluoromethoxy)-3-fluorophenyl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-(Difluoromethoxy)-3-fluorophenyl)methanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The difluoromethoxy and fluorine groups can enhance the compound’s binding affinity and selectivity for these targets, influencing various molecular pathways.
Comparison with Similar Compounds
(4-Methoxy-3-fluorophenyl)methanol: Lacks the difluoromethoxy group, which may result in different chemical and biological properties.
(4-(Trifluoromethoxy)-3-fluorophenyl)methanol: Contains a trifluoromethoxy group instead of a difluoromethoxy group, potentially altering its reactivity and interactions.
(4-(Difluoromethoxy)-3-chlorophenyl)methanol: Substitutes the fluorine atom with a chlorine atom, which can affect its chemical behavior and applications.
Uniqueness: (4-(Difluoromethoxy)-3-fluorophenyl)methanol is unique due to the presence of both difluoromethoxy and fluorine groups, which can enhance its stability, reactivity, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
[4-(difluoromethoxy)-3-fluorophenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORPQEYNJLSPOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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